molecular formula C11H18O3 B8045264 Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate

Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate

Cat. No.: B8045264
M. Wt: 198.26 g/mol
InChI Key: LGPCOXKUPUDZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexanecarboxylic acid and is commonly used in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate can be synthesized through several methods, including the esterification of 2,6-dimethyl-4-oxocyclohexanecarboxylic acid with ethanol under acidic conditions. Another common method involves the cyclization of appropriate precursors followed by esterification.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, often using catalysts to improve yield and efficiency. The process involves the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or aldehydes.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Synthesis

1. Pharmaceutical Intermediates

Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is utilized in the synthesis of various pharmaceutical agents. It serves as a key intermediate in the production of dopamine agonists, which are critical in treating conditions like Parkinson's disease and other neurological disorders. The compound’s ability to undergo specific transformations makes it valuable in creating complex molecular frameworks necessary for drug development .

2. Organic Synthesis

This compound is also employed in organic synthesis as a building block for synthesizing other derivatives. For example, it can react with amines to form substituted derivatives that are useful in creating agrochemicals and fine chemicals .

Data Table of Applications

Application AreaSpecific UseExample Products
Pharmaceutical ChemistrySynthesis of dopamine agonistsVarious dopamine receptor modulators
Organic SynthesisBuilding block for complex organic compoundsAgrochemicals, fine chemicals
Material SciencePotential use in polymer chemistryPolymers with enhanced properties

Case Studies

Case Study 1: Synthesis of Dopamine Agonists

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of dopamine agonists starting from this compound. The synthesis involved multiple steps, including the formation of key intermediates that were subsequently modified to enhance their pharmacological profiles. The resulting compounds exhibited significant activity at dopamine receptors, demonstrating the utility of this compound in medicinal chemistry .

Case Study 2: Development of Agrochemicals

Another research project focused on using this compound as a precursor for agrochemical development. The compound was transformed into various herbicides and insecticides that showed improved efficacy and reduced environmental impact compared to existing products. This application highlights the compound's versatility beyond pharmaceuticals .

Mechanism of Action

The mechanism by which ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.

Comparison with Similar Compounds

Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is similar to other cyclohexanecarboxylic acid derivatives, such as Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate). it is unique in its structure and reactivity, making it a valuable compound in organic synthesis. Other similar compounds include ethyl cyclohexanone-2-carboxylate and ethyl 2-oxocyclohexanecarboxylate.

Biological Activity

Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 17159-79-4
  • Structure : The compound features a cyclohexane ring with two methyl groups at the 2-position and a ketone functional group at the 4-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the ketone and ester functional groups facilitates hydrogen bonding and hydrophobic interactions with enzymes and receptors, which can modulate several biological pathways.

In Vitro Studies

Research indicates that this compound exhibits significant cytoprotective effects. In vitro studies have demonstrated its potential as an inducer of cytoprotective enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and glutathione S-transferase (GST). For instance, a study reported that treatment with this compound led to a dose-dependent increase in NQO1 activity in various cell lines, suggesting its role in enhancing cellular defense mechanisms against oxidative stress .

In Vivo Studies

In vivo experiments have further validated the compound's protective effects. Mice treated with this compound showed significant induction of NQO1 in liver and skin tissues without observable toxicity. The induction levels were comparable to those observed with established cytoprotective agents .

Study on Cytoprotection

One notable study involved administering varying doses of this compound to SKH-1 mice. The results indicated that the compound significantly increased NQO1 levels by up to 4.9-fold in skin samples after topical application. This suggests that the compound may be useful in developing topical formulations for skin protection against environmental stressors .

Comparison with Related Compounds

This compound was compared with similar compounds like ethyl 4-oxocyclohexanecarboxylate. The presence of additional methyl groups in the former was found to enhance its reactivity and biological activity, making it a promising candidate for further research in drug development .

Applications

Application AreaDescription
Medicinal Chemistry Potential use as a precursor for synthesizing drugs targeting oxidative stress.
Cosmetic Industry Development of skin care products aimed at enhancing skin protection.
Agricultural Science Investigated for potential use as a biopesticide due to its protective properties.

Properties

IUPAC Name

ethyl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPCOXKUPUDZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)CC1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.